2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxa-8,15-dithiadispiro(5252)hexadecane is a chemical compound with the molecular formula C₈H₁₄O₂S₂ It is known for its unique structure, which includes two oxygen atoms and two sulfur atoms within a spirocyclic framework
Vorbereitungsmethoden
The synthesis of 2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the reaction of a diol with a dithiol in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur atoms. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions. Reagents like alkyl halides can be used to introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent. Its sulfur-containing structure may contribute to its effectiveness against certain pathogens.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane can be compared with other spirocyclic compounds containing oxygen and sulfur atoms. Similar compounds include:
2,4-Dioxa-8-thiaspiro(5.2.5.2)hexadecane: This compound contains one sulfur atom instead of two, which may affect its reactivity and applications.
2,4-Dioxa-8,15-dithiaspiro(5.2.5.2)octadecane: This compound has a longer carbon chain, which may influence its physical properties and uses.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within a spirocyclic framework, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
183-77-7 |
---|---|
Molekularformel |
C12H20O2S2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
11,13-dioxa-7,16-dithiadispiro[5.2.59.26]hexadecane |
InChI |
InChI=1S/C12H20O2S2/c1-2-4-12(5-3-1)15-8-11(9-16-12)6-13-10-14-7-11/h1-10H2 |
InChI-Schlüssel |
URAUHPSJAQUVFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)SCC3(COCOC3)CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.